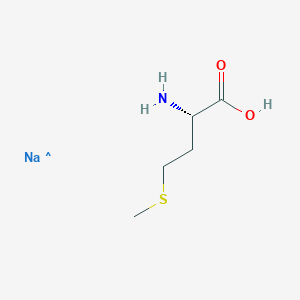![molecular formula C26H26N2O6S B12299679 6-{3-[(2,3-Dihydro-1H-inden-5-yl)oxy]-3-oxo-2-phenylpropanamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12299679.png)
6-{3-[(2,3-Dihydro-1H-inden-5-yl)oxy]-3-oxo-2-phenylpropanamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a prodrug of carbenicillin and is administered orally as the sodium salt . Carindacillin was formerly marketed in the United States by Pfizer under the brand name Geocillin . This compound is used to treat various bacterial infections, including those caused by Pseudomonas aeruginosa, Escherichia coli, and some Proteus species .
Vorbereitungsmethoden
Carindacillin is synthesized through a series of chemical reactions starting from carbenicillin. The synthetic route involves the esterification of carbenicillin with indanyl . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process. Industrial production methods for carindacillin involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Carindacillin undergoes hydrolysis in vivo to produce carbenicillin . The primary reaction it undergoes is hydrolysis, which is facilitated by enzymes in the small intestine. This hydrolysis reaction converts carindacillin into its active form, carbenicillin, which then exerts its antibacterial effects . Common reagents and conditions for this reaction include water and enzymatic catalysts. The major product formed from this reaction is carbenicillin .
Wissenschaftliche Forschungsanwendungen
Carindacillin has been extensively studied for its antibacterial properties. It is used in scientific research to investigate the treatment of urinary tract infections and prostatitis . In chemistry, carindacillin is used as a model compound to study the hydrolysis of ester prodrugs. In biology, it is used to understand the mechanisms of bacterial resistance to penicillin antibiotics. In medicine, carindacillin is used to treat infections caused by susceptible bacteria . In industry, it is used in the development of new antibacterial agents and formulations .
Wirkmechanismus
Carindacillin exerts its effects by interfering with the final cell wall synthesis in susceptible bacteria . After absorption via the small intestine, carindacillin is hydrolyzed into carbenicillin . Carbenicillin then binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, inhibiting the transpeptidation step of peptidoglycan synthesis . This inhibition weakens the bacterial cell wall, leading to cell lysis and death . The molecular targets involved are the PBPs, and the pathway affected is the peptidoglycan synthesis pathway .
Vergleich Mit ähnlichen Verbindungen
Carindacillin is similar to other penicillin antibiotics, such as ampicillin and amoxicillin . it is unique in that it is a prodrug of carbenicillin, which allows for oral administration . Other similar compounds include ticarcillin and piperacillin, which are also penicillin antibiotics but are not prodrugs . Carindacillin’s uniqueness lies in its ability to be administered orally and its effectiveness against a broad spectrum of bacteria .
Eigenschaften
Molekularformel |
C26H26N2O6S |
|---|---|
Molekulargewicht |
494.6 g/mol |
IUPAC-Name |
6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C26H26N2O6S/c1-26(2)20(24(31)32)28-22(30)19(23(28)35-26)27-21(29)18(15-7-4-3-5-8-15)25(33)34-17-12-11-14-9-6-10-16(14)13-17/h3-5,7-8,11-13,18-20,23H,6,9-10H2,1-2H3,(H,27,29)(H,31,32) |
InChI-Schlüssel |
JIRBAUWICKGBFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


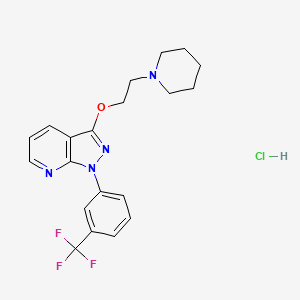
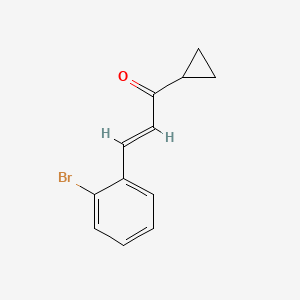
![6-[3-[7-Carbamoyl-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12299619.png)
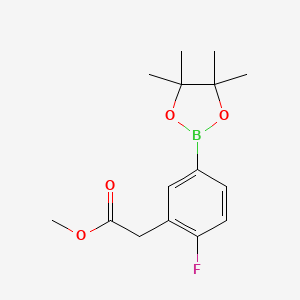
![N-[(1S)-1-[(Diphenylphosphino)methyl]-2-methylpropyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B12299638.png)
![10-(2-Hydroxypropan-2-yl)-7-methyl-11-methylidene-4-oxatricyclo[5.3.1.02,6]undecan-3-one](/img/structure/B12299651.png)
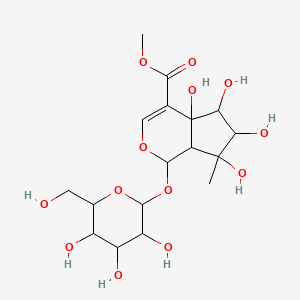
![[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] benzoate](/img/structure/B12299671.png)
![2-[[(E)-2-[[1-[1-[3-amino-2-[[2-amino-5-(diaminomethylideneamino)-3-methylpentanoyl]amino]butanoyl]piperidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]but-2-enoyl]amino]-3-hydroxypropanoic acid](/img/structure/B12299672.png)
![(2R,3R,4R,5R,6R)-2-[(2S,3S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12299686.png)

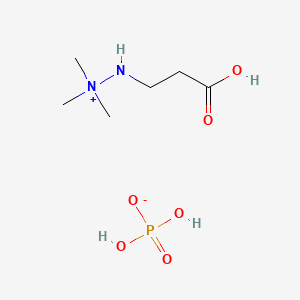
![2-[[1-[7-But-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamoyl]benzoic acid](/img/structure/B12299694.png)
